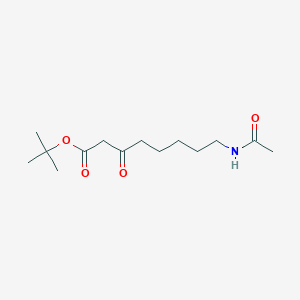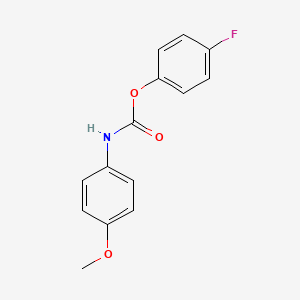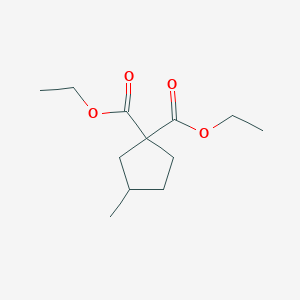
Diethyl 3-methylcyclopentane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-methylcyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of cyclopentane, featuring two ester groups attached to the same carbon atom on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3-methylcyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with 3-methylcyclopentanone under basic conditions. The reaction typically uses sodium ethoxide as a base and ethanol as a solvent. The resulting product is then subjected to acid hydrolysis and esterification to yield the desired diester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-methylcyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methylcyclopentane-1,1-dicarboxylic acid.
Reduction: 3-methylcyclopentane-1,1-diol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 3-methylcyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl 3-methylcyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the ester groups, which can activate the cyclopentane ring towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but with a double bond in the cyclopentane ring.
Diethyl 1,1-cyclopropanedicarboxylate: Smaller ring size with similar ester functionality.
Diethyl 1,3-acetonedicarboxylate: Different ring structure but similar ester groups .
Uniqueness
Diethyl 3-methylcyclopentane-1,1-dicarboxylate is unique due to the presence of the methyl group on the cyclopentane ring, which influences its reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and for synthesizing sterically hindered molecules.
Propriétés
Numéro CAS |
182347-07-5 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
diethyl 3-methylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-15-10(13)12(11(14)16-5-2)7-6-9(3)8-12/h9H,4-8H2,1-3H3 |
Clé InChI |
CANJQZVRMYHSIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(C1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


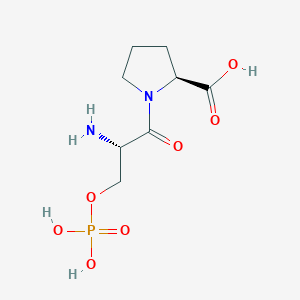
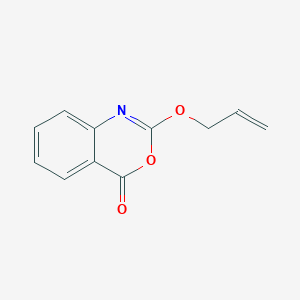



![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)

![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
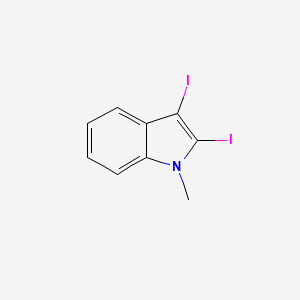

![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)

